molecular formula C11H17N3O3 B13612877 5-Cyclopropyl-1-(3-ethoxypropyl)-1h-1,2,3-triazole-4-carboxylic acid

5-Cyclopropyl-1-(3-ethoxypropyl)-1h-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13612877
M. Wt: 239.27 g/mol
InChI Key: IUEPXPAIBWYKCK-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1-(3-ethoxypropyl)-1h-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-1-(3-ethoxypropyl)-1h-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of acyl hydrazides with ethyl 2-ethoxy-2-iminoacetate hydrochloride, followed by further transformations to introduce the cyclopropyl and ethoxypropyl groups .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and other advanced techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-1-(3-ethoxypropyl)-1h-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced at different positions on the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions can vary widely depending on the desired product.

Major Products Formed

The major products formed from these reactions include various substituted triazoles, which can have different functional groups attached to the triazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

5-Cyclopropyl-1-(3-ethoxypropyl)-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and other biological processes.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1-(3-ethoxypropyl)-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved can vary depending on the specific application of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropyl-1-(3-ethoxypropyl)-1h-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both cyclopropyl and ethoxypropyl groups, which can enhance its chemical stability and biological activity compared to simpler triazole derivatives.

Properties

Molecular Formula

C11H17N3O3

Molecular Weight

239.27 g/mol

IUPAC Name

5-cyclopropyl-1-(3-ethoxypropyl)triazole-4-carboxylic acid

InChI

InChI=1S/C11H17N3O3/c1-2-17-7-3-6-14-10(8-4-5-8)9(11(15)16)12-13-14/h8H,2-7H2,1H3,(H,15,16)

InChI Key

IUEPXPAIBWYKCK-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C(=C(N=N1)C(=O)O)C2CC2

Origin of Product

United States

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